

physical and chemical properties of 1-Benzyl-3-phenylpiperidin-4-amine

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Compound of Interest

Compound Name: 1-Benzyl-3-phenylpiperidin-4-amine

Cat. No.: B1504821

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An In-depth Technical Guide to 1-Benzyl-N-phenylpiperidin-4-amine

Disclaimer: The initially requested compound, **1-Benzyl-3-phenylpiperidin-4-amine**, is not well-documented in publicly available scientific literature. Therefore, this guide focuses on a closely related and well-characterized compound, 1-Benzyl-N-phenylpiperidin-4-amine.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Benzyl-N-phenylpiperidin-4-amine, tailored for researchers, scientists, and drug development professionals.

General Information

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-anilino-1-benzylpiperidine, is a substituted piperidine derivative. Piperidine and its analogs are significant structural motifs in many pharmaceuticals and biologically active compounds. They are explored for a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.

- IUPAC Name: 1-benzyl-N-phenylpiperidin-4-amine
- CAS Number: 1155-56-2
- Molecular Formula: C₁₈H₂₂N₂

- Synonyms: 4-Anilino-1-benzylpiperidine, N-Phenyl-1-(phenylmethyl)-4-piperidinamine, 1-Benzyl-4-(phenylamino)piperidine

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-Benzyl-N-phenylpiperidin-4-amine.

Property	Value	Reference
Molecular Weight	266.38 g/mol	
Accurate Mass	266.1783	
Appearance	Solid (usually white to off-white powder)	
Solubility	Soluble in some organic solvents like chloroform, dichloromethane; less soluble in water.	

Spectral Data

Detailed spectral data is crucial for the identification and characterization of the compound.

Spectrum Type	Key Data Points
¹ H NMR	Spectra available, detailed peak assignments would require the original spectral data.
¹³ C NMR	Spectra available, detailed peak assignments would require the original spectral data.
Mass Spectrometry (GC-MS)	m/z 2nd Highest: 173, m/z 3rd Highest: 172.
Infrared (IR) Spectroscopy	Data available.

Synthesis Protocol

A common method for the synthesis of substituted piperidines involves the reductive amination of a piperidone precursor. The following is a representative protocol for the synthesis of 1-Benzyl-N-phenylpiperidin-4-amine.

Reaction: Reductive amination of 1-benzyl-4-piperidone with aniline.

Materials:

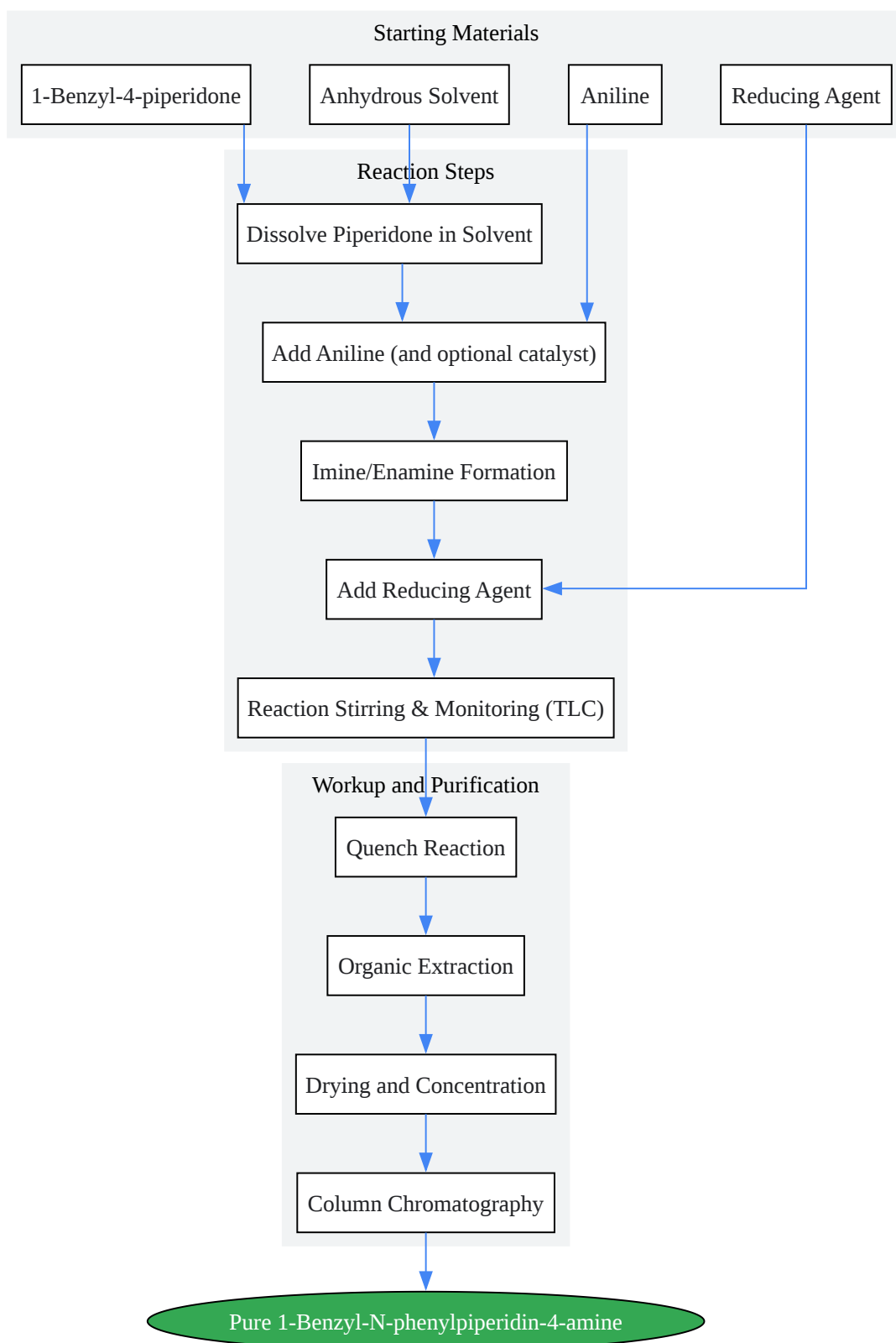
- 1-benzyl-4-piperidone
- Aniline
- Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)
- Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
- Acetic acid (optional, as a catalyst)

Procedure:

- Dissolve 1-benzyl-4-piperidone in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add aniline to the solution. If using, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine.
- Slowly add the reducing agent to the reaction mixture.
- Continue to stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure 1-benzyl-N-phenylpiperidin-4-amine.

Experimental Workflow Diagram:



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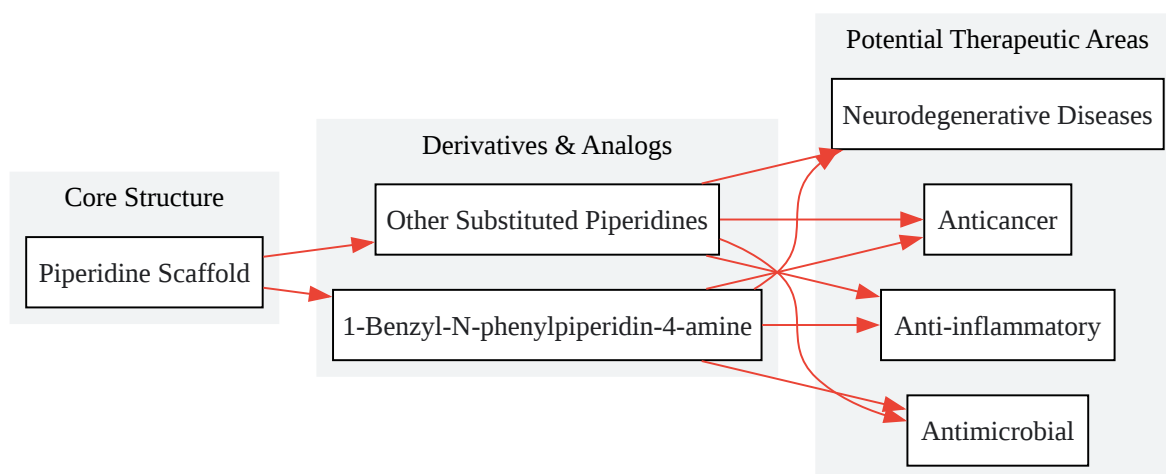
Caption: Synthetic workflow for 1-Benzyl-N-phenylpiperidin-4-amine.

Biological Activity and Applications

Substituted piperidines are a class of compounds with a broad range of biological activities. While specific biological data for 1-Benzyl-N-phenylpiperidin-4-amine is not extensively detailed in the provided search results, its structural motifs are present in compounds investigated for various therapeutic purposes. For instance, derivatives of N-benzylpiperidine have been explored as potential agents for Alzheimer's disease. The development of highly substituted piperidine analogs is a significant area of research in medicinal chemistry.

The general biological importance of the piperidine scaffold suggests that 1-Benzyl-N-phenylpiperidin-4-amine could be a valuable intermediate or building block in the synthesis of more complex, biologically active molecules.

Logical Relationship Diagram:



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Caption: Potential applications of piperidine derivatives.

In summary, while direct experimental data on **1-Benzyl-3-phenylpiperidin-4-amine** is lacking, the extensive information available for the closely related 1-Benzyl-N-phenylpiperidin-4-amine provides a solid foundation for researchers interested in this class of compounds. The provided

data on its properties, synthesis, and the general biological relevance of the piperidine scaffold can guide future research and development efforts.

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